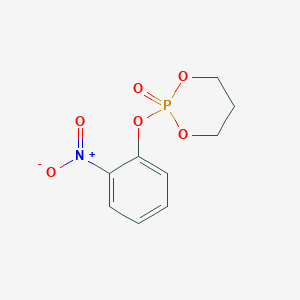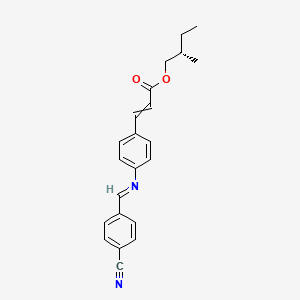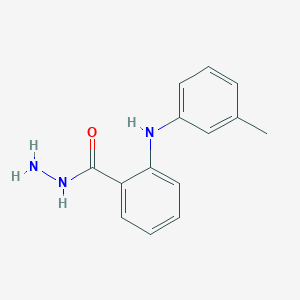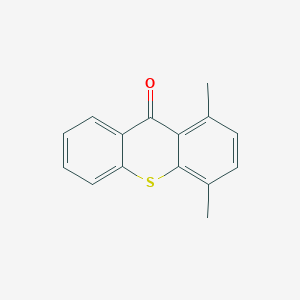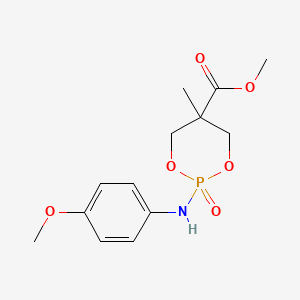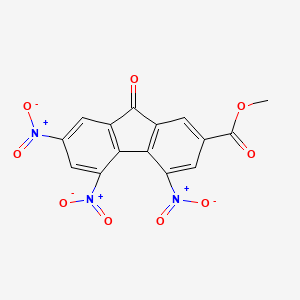![molecular formula C13H9Cl3O2 B14695642 1,1'-[(Chloromethylene)bis(oxy)]bis(4-chlorobenzene) CAS No. 34265-75-3](/img/structure/B14695642.png)
1,1'-[(Chloromethylene)bis(oxy)]bis(4-chlorobenzene)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-[(Chloromethylene)bis(oxy)]bis(4-chlorobenzene) is a chemical compound with the molecular formula C13H9Cl3. It is known for its unique structure, which includes two chlorobenzene rings connected by a chloromethylene bridge. This compound is used in various scientific and industrial applications due to its distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-[(Chloromethylene)bis(oxy)]bis(4-chlorobenzene) typically involves the reaction of 4-chlorophenol with formaldehyde and hydrochloric acid. The reaction proceeds through the formation of an intermediate, which then undergoes further reactions to yield the final product. The reaction conditions often include controlled temperatures and the use of catalysts to enhance the reaction rate and yield.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes. The use of advanced purification techniques, such as distillation and crystallization, ensures the high purity of the final product. Safety measures are also implemented to handle the toxic and corrosive reagents involved in the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions: 1,1’-[(Chloromethylene)bis(oxy)]bis(4-chlorobenzene) undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Oxidation Reactions: It can be oxidized to form different products, depending on the oxidizing agents and conditions used.
Reduction Reactions: The compound can be reduced to form simpler molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium hydroxide, often under elevated temperatures.
Oxidation: Reagents such as potassium permanganate and hydrogen peroxide are used.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield phenolic compounds, while oxidation can produce quinones.
Applications De Recherche Scientifique
1,1’-[(Chloromethylene)bis(oxy)]bis(4-chlorobenzene) has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism by which 1,1’-[(Chloromethylene)bis(oxy)]bis(4-chlorobenzene) exerts its effects involves interactions with various molecular targets. The compound can interact with enzymes and proteins, leading to changes in their activity. It may also affect cellular pathways, influencing processes such as cell growth and apoptosis.
Comparaison Avec Des Composés Similaires
Benzhydryl Chloride: Similar in structure but lacks the chloromethylene bridge.
Chlorodiphenylmethane: Another related compound with different substituents on the benzene rings.
Uniqueness: 1,1’-[(Chloromethylene)bis(oxy)]bis(4-chlorobenzene) is unique due to its specific structure, which imparts distinct chemical properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry.
Propriétés
Numéro CAS |
34265-75-3 |
|---|---|
Formule moléculaire |
C13H9Cl3O2 |
Poids moléculaire |
303.6 g/mol |
Nom IUPAC |
1-chloro-4-[chloro-(4-chlorophenoxy)methoxy]benzene |
InChI |
InChI=1S/C13H9Cl3O2/c14-9-1-5-11(6-2-9)17-13(16)18-12-7-3-10(15)4-8-12/h1-8,13H |
Clé InChI |
SZFWIZGKTHSGIB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1OC(OC2=CC=C(C=C2)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[Bis(sulfanyl)methylidene]-2,3-dihydroxycyclohexa-2,5-dien-1-one](/img/structure/B14695565.png)
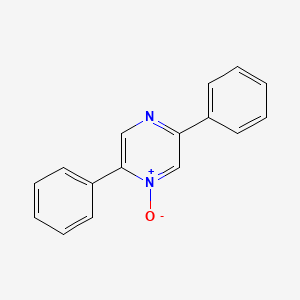
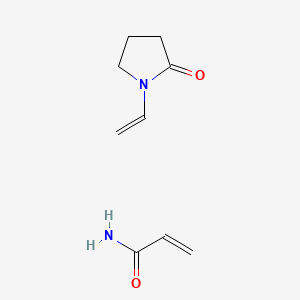

![3-[4-(3-Oxo-1,3-diphenylpropyl)piperazin-1-yl]-1,3-diphenylpropan-1-one](/img/structure/B14695586.png)
